

# Review of KDM4C-IN-1 literature for oncology research

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## Compound of Interest

Compound Name: KDM4C-IN-1

Cat. No.: B10854823

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## KDM4C-IN-1: A Technical Guide for Oncology Research

An In-depth Review of the Preclinical Literature for Researchers, Scientists, and Drug Development Professionals

### Introduction

The histone demethylase KDM4C (also known as JMJD2C) has emerged as a significant target in oncology research. As a member of the JmjC domain-containing family of histone lysine demethylases, KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). This activity generally leads to transcriptional activation of target genes. Dysregulation of KDM4C has been implicated in the progression of various cancers, including breast, prostate, colorectal, and lung cancer, making it an attractive target for therapeutic intervention.<sup>[1][2][3][4]</sup>

**KDM4C-IN-1** is a potent and selective small molecule inhibitor of KDM4C. This technical guide provides a comprehensive review of the existing preclinical literature on **KDM4C-IN-1** and other relevant KDM4C inhibitors, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved in its anti-cancer activity. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

## Quantitative Data on KDM4C Inhibitors

The following tables summarize the in vitro potency and cellular activity of **KDM4C-IN-1** and other notable KDM4C inhibitors. This data is essential for comparing the efficacy and selectivity of these compounds.

Table 1: In Vitro Enzymatic and Cellular Activity of KDM4C Inhibitors

Compound	Target(s)	IC50 (nM)	Ki (nM)	Cell Line(s)	Cellular IC50 (μM)	Assay Type	Reference(s)
KDM4C-IN-1	KDM4C	8	-	HepG2 (Liver)	0.8	Enzymatic	[5]
A549 (Lung)	1.1	Cell Viability (MTT)	[5]				
QC6352	KDM4A/B/C/D	35-104	-	KYSE-150 (Esophageal)	0.0035	LANCE TR-FRET	[1]
NCDM-32B	KDM4A/C	3000 (KDM4A), 1000 (KDM4C)	-	Basal Breast Cancer Lines	-	Enzymatic	[6]
JIB-04	KDM4A/B/C/E	290-1100	-	Various	-	ELISA	[1]
EPZ020809	KDM4C	-	31	-	-	Mass Spectrometry	[1]
SD70	KDM4C	30,000	-	CWR22Rv1 (Prostate)	>5	Antibody-based	[1]
KDM4-IN-2	KDM4A/5B	-	4 (KDM4A), 7 (KDM5B)	-	-	-	[6]
IOX1	KDM4C/E/2A/3A/6B	600 (KDM4C)	-	-	-	-	[6]

				Esophag			
				eal			
Caffeic	KDM4C/	13,700	-	Squamou	-	Enzymati	
Acid	6A	(KDM4C)		s		c	[7]
				Carcinom			
				a			

Note: IC50 and Ki values can vary depending on the assay conditions. Please refer to the cited literature for specific experimental details.

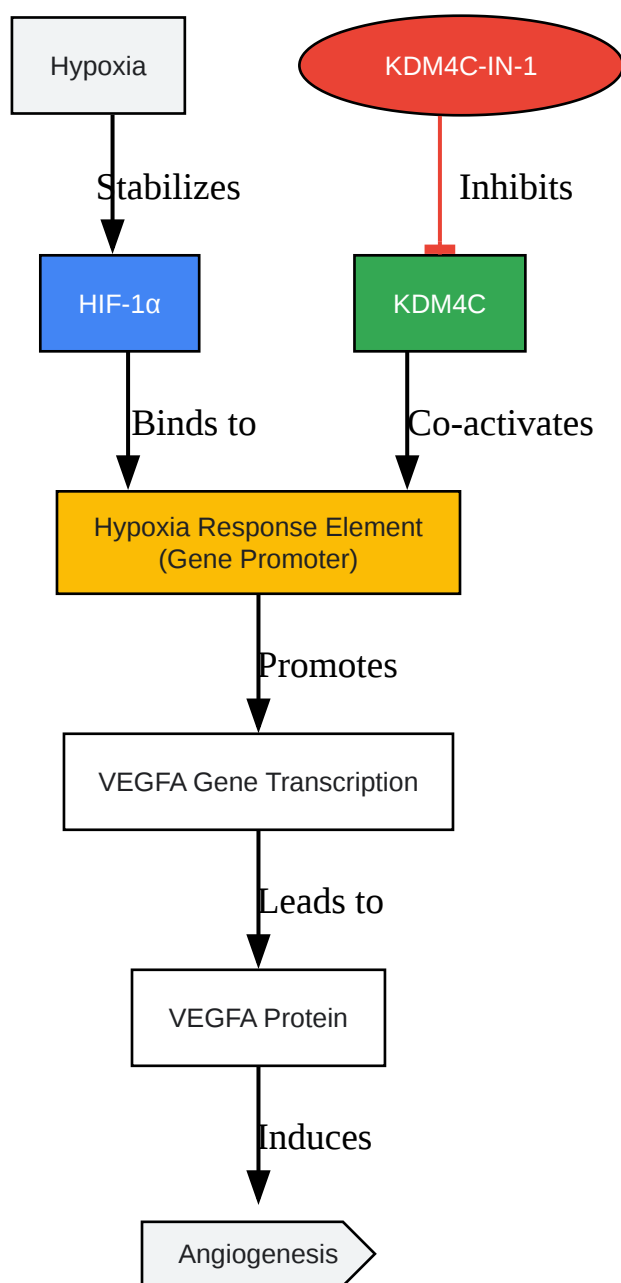
## Key Signaling Pathways Modulated by KDM4C Inhibition

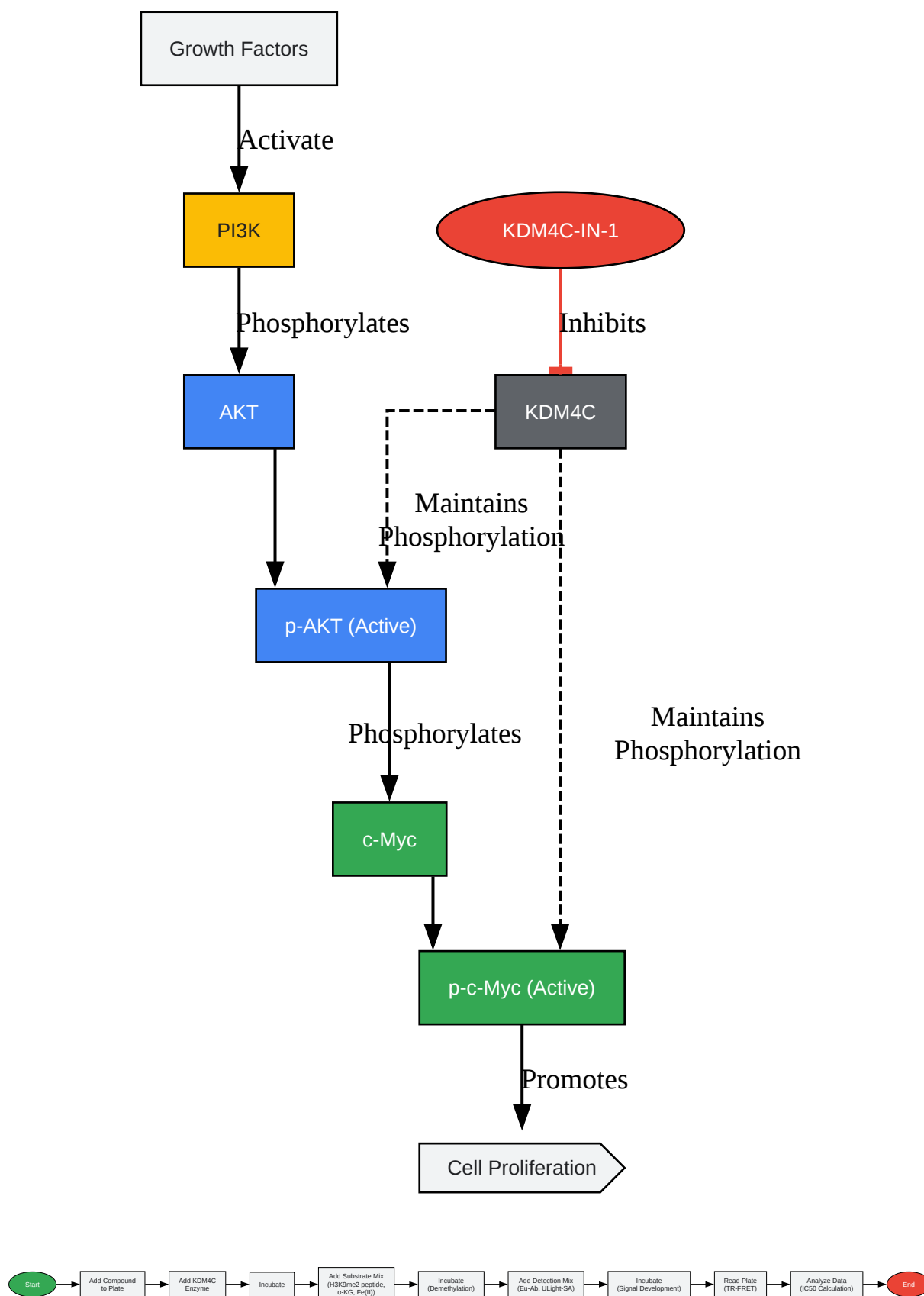
KDM4C has been shown to influence several critical signaling pathways implicated in cancer progression. Inhibition of KDM4C can disrupt these pathways, leading to anti-tumor effects.

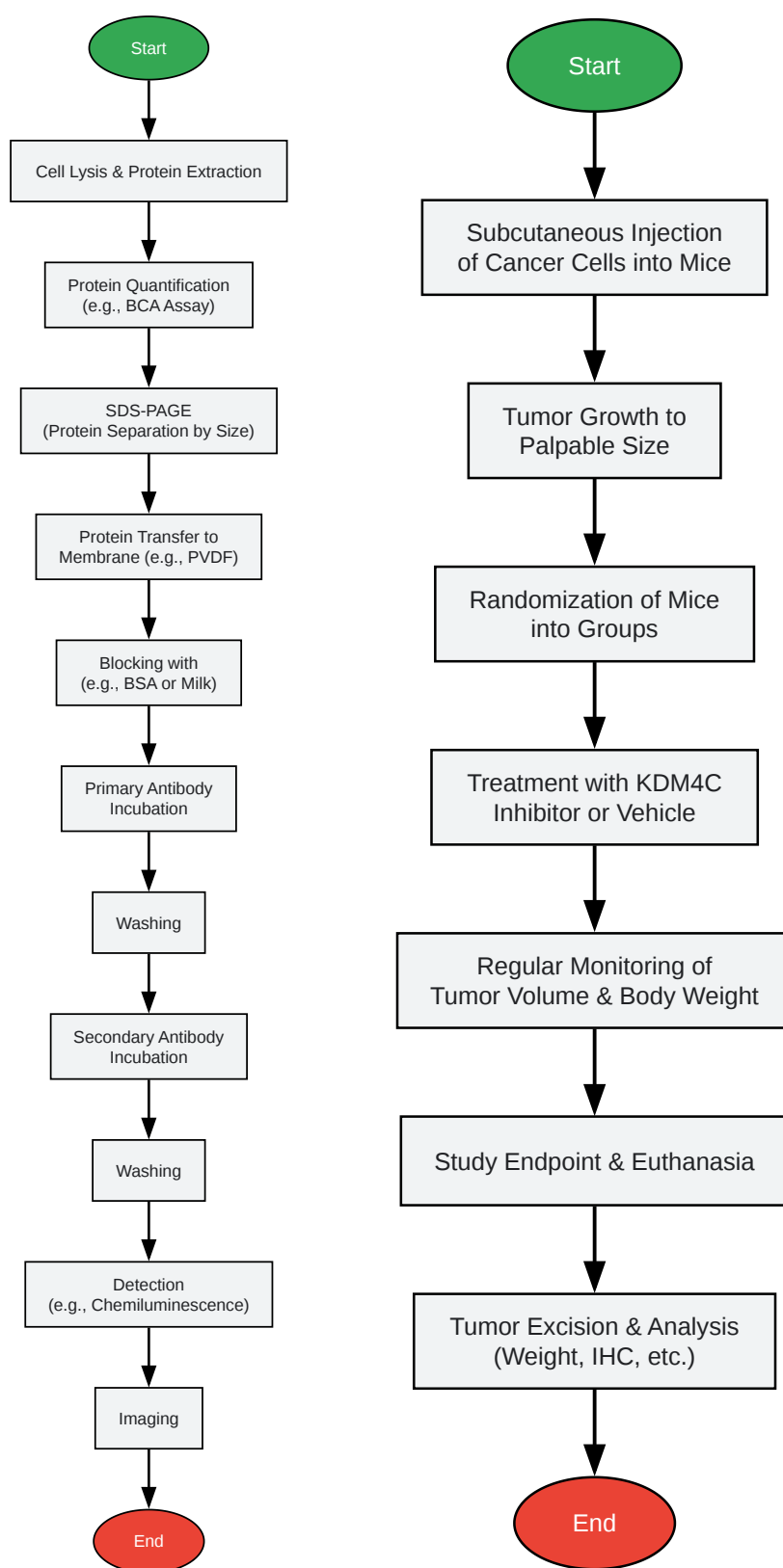
### HIF-1 $\alpha$ /VEGFA Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ) is stabilized and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor A (VEGFA).

KDM4C acts as a co-activator of HIF-1 $\alpha$ , enhancing the transcription of its target genes.[3] By inhibiting KDM4C, **KDM4C-IN-1** can suppress the HIF-1 $\alpha$ /VEGFA signaling axis, thereby potentially inhibiting tumor angiogenesis.







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